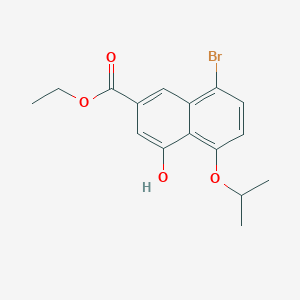
2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester
Cat. No. B8775108
M. Wt: 353.21 g/mol
InChI Key: LLQBMOCNAQNASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05552550
Procedure details


12.9 g (34.8 mmol) (E)-3-carboethoxy-4-(2'-bromo-5'-isopropylphenyl)-3-butenic acid (3) were dissolved in 340 acetic anhydride and heated for 6 h in reflux. After cooling to room temperature, a solution of 200 g ice, 200 g water and 90 g K2CO3 were added. After extraction with dichloromethane, the combined organic layers were dried (MgSO4), filtered and concentrated under reduced pressure. The dried residue was dissolved in a solution of 8.40 g (389 mmol) sodium in 300 mL dry ethanol and stirred for 4 h at room temperature under Ar. The solvent was removed in vacuo and the residue was partitioned between 100 mL dichloromethane and 30 mL 2N HCl-solution. The organic phases were collected, dried (MgSO4) and concentrated under reduced pressure. The residue was recrystallized from isopropanol to give 11.7 g (95%) ethyl-8-bromo-4-hydroxy-5-isopropoxy-2-naphthoate as yellow crystals (m.p. 106° C.).
Quantity
12.9 g
Type
reactant
Reaction Step One


[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[C:1](/[C:6](=[CH:11]/[C:12]1[CH:17]=[C:16](C(C)C)[CH:15]=[CH:14][C:13]=1[Br:21])/[CH2:7][C:8]([OH:10])=O)([O:3][CH2:4][CH3:5])=[O:2].O.[C:23]([O-])([O-])=O.[K+].[K+].[Na].C(O[C:34](=[O:36])[CH3:35])(=O)C>C(O)C>[CH2:4]([O:3][C:1]([C:6]1[CH:7]=[C:8]([OH:10])[C:17]2[C:12](=[C:13]([Br:21])[CH:14]=[CH:15][C:16]=2[O:36][CH:34]([CH3:23])[CH3:35])[CH:11]=1)=[O:2])[CH3:5] |f:2.3.4,^1:28|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)\C(\CC(=O)O)=C\C1=C(C=CC(=C1)C(C)C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 4 h at room temperature under Ar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for 6 h
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
in reflux
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between 100 mL dichloromethane and 30 mL 2N HCl-solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phases were collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from isopropanol
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC(C)C)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.7 g | |
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
